3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride
Description
Classification and Importance of 1,2,4-Triazole Compounds
The 1,2,4-triazole nucleus represents one of the most significant heterocyclic scaffolds in modern medicinal chemistry, characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms with molecular formula C₂H₃N₃. These compounds exist in two primary tautomeric forms: the 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being thermodynamically more stable. The structural characteristics of 1,2,4-triazoles enable them to function as isosteres of amide, ester, and carboxylic acid groups, providing exceptional versatility in drug design applications.
The importance of 1,2,4-triazole compounds in pharmaceutical chemistry cannot be overstated, as they serve as core structural components in numerous therapeutic categories including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, antihypertensive, antimalarial, and antidiabetic agents. The triazole pharmacophore has demonstrated remarkable biological activity due to its ability to interact with biological receptors through multiple mechanisms, including dipole interactions, hydrogen bonding, and aromatic stacking. These compounds exhibit high metabolic stability and are resistant to enzymatic cleavage, making them particularly valuable in drug development.
The therapeutic significance of 1,2,4-triazoles is exemplified by their presence in numerous clinically approved medications such as itraconazole, posaconazole, voriconazole for antifungal therapy, ribavirin for antiviral treatment, rizatriptan for antimigraine therapy, alprazolam for anxiolytic applications, and letrozole and anastrozole for anticancer treatment. This widespread clinical application has established 1,2,4-triazoles as privileged scaffolds in medicinal chemistry, warranting continued investigation into novel derivatives and their biological properties.
Historical Development of Triazole Chemistry
The historical development of triazole chemistry represents a fascinating journey spanning over a century of scientific discovery and innovation. The foundation of triazole chemistry was established in 1910 when German chemists Otto Dimroth and Gustav Fester successfully synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This pioneering work opened the door to the systematic exploration of triazole chemistry and laid the groundwork for future developments in this field.
The early period of triazole research was characterized by fundamental studies aimed at understanding the structural properties and synthetic accessibility of these heterocyclic compounds. Researchers discovered that triazoles could exist in different isomeric forms depending on the arrangement of nitrogen atoms within the ring, leading to the identification of both 1,2,3-triazole and 1,2,4-triazole systems. This structural diversity provided chemists with multiple platforms for developing novel compounds with distinct properties and applications.
The mid-20th century marked a significant turning point in triazole chemistry as researchers began to recognize the biological potential of these compounds. The discovery that many triazole derivatives exhibited potent biological activities, particularly antifungal properties, sparked intense research interest and led to the development of the first generation of triazole-based pharmaceuticals. This period saw the emergence of systematic structure-activity relationship studies aimed at optimizing the biological properties of triazole derivatives through strategic structural modifications.
The modern era of triazole chemistry has been characterized by sophisticated synthetic methodologies and advanced understanding of molecular interactions. Researchers have developed numerous synthetic approaches for triazole preparation, including cycloaddition reactions, cyclization of appropriate precursors, and metal-catalyzed transformations. The introduction of computational chemistry and molecular modeling has further enhanced the rational design of triazole-based compounds, enabling researchers to predict and optimize biological activities before synthesis.
Significance of 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride in Chemical Research
The compound this compound occupies a unique position in contemporary chemical research due to its distinctive structural features and potential applications in medicinal chemistry. This compound, with molecular formula C₁₀H₁₁Cl₂N₃ and molecular weight 244.120, represents a highly substituted triazole derivative that incorporates multiple functional groups capable of diverse chemical transformations. The presence of the chloromethyl group at position 3 provides a reactive site for nucleophilic substitution reactions, while the methyl group at position 4 and phenyl group at position 5 contribute to the compound's lipophilicity and potential for biological interactions.
The significance of this compound in chemical research stems from its potential as a synthetic intermediate for the preparation of more complex triazole derivatives. The chloromethyl functionality serves as an excellent leaving group for various substitution reactions, enabling the introduction of diverse substituents that can modulate biological activity and physicochemical properties. Research has demonstrated that chloromethylated triazoles can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols, providing access to libraries of structurally related compounds for biological screening.
The phenyl substituent at position 5 of the triazole ring contributes significantly to the compound's research value by providing opportunities for aromatic interactions with biological targets. Studies have shown that phenyl-substituted triazoles often exhibit enhanced binding affinity to protein targets through pi-pi stacking interactions and hydrophobic contacts. The specific substitution pattern in this compound creates a unique three-dimensional arrangement of functional groups that may interact synergistically with biological targets.
Furthermore, the hydrochloride salt form of this compound enhances its water solubility and stability, making it more suitable for biological assays and pharmaceutical formulations. The formation of hydrochloride salts is a common strategy in pharmaceutical chemistry to improve the handling characteristics and bioavailability of organic compounds. This salt formation also provides additional opportunities for crystallographic studies aimed at understanding the solid-state structure and intermolecular interactions of the compound.
Overview of Structure-Activity Relationships
Structure-activity relationships in triazole chemistry represent a fundamental aspect of drug design and optimization, providing crucial insights into how molecular modifications affect biological activity. Research has consistently demonstrated that the substitution pattern on the triazole ring significantly influences the pharmacological properties of these compounds. The systematic study of structure-activity relationships has revealed several key principles that guide the rational design of biologically active triazole derivatives.
The position and nature of substituents on the triazole ring play critical roles in determining biological activity. Studies have shown that compounds with aromatic substituents at specific positions often exhibit enhanced potency compared to their aliphatic counterparts. For instance, research on tri-substituted 1,2,4-triazoles as protein-protein interaction inhibitors revealed that hydrophobic aromatic groups contribute to binding affinity through favorable interactions with hydrophobic binding pockets. The presence of phenyl groups has been consistently associated with improved biological activity across multiple therapeutic targets.
The electronic properties of substituents also significantly influence the biological activity of triazole derivatives. Electron-withdrawing groups tend to increase the electrophilic character of the triazole ring, potentially enhancing interactions with nucleophilic sites on biological targets. Conversely, electron-donating groups may increase the nucleophilic character of the triazole nitrogen atoms, facilitating alternative modes of binding. The chloromethyl group in this compound represents an interesting case where the electron-withdrawing chlorine atom may modulate the electronic distribution within the molecule.
Comprehensive structure-activity relationship studies have identified several recurring patterns in triazole-based drug design. The following table summarizes key structural features and their typical effects on biological activity:
The molecular hybridization approach has emerged as a particularly powerful strategy in triazole-based drug design, where the triazole core is combined with other pharmacophores to create compounds with enhanced or novel biological activities. This approach has led to the development of triazole hybrids with improved potency, selectivity, and pharmacokinetic properties compared to the individual components. The success of this strategy has further emphasized the importance of understanding structure-activity relationships in guiding rational drug design efforts.
Properties
IUPAC Name |
3-(chloromethyl)-4-methyl-5-phenyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-14-9(7-11)12-13-10(14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKIRRBKQPCNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chloromethylation of 4-Methyl-5-phenyl-1,2,4-triazole
A principal synthetic route involves the chloromethylation of the parent 4-methyl-5-phenyl-1,2,4-triazole. This method typically employs chloromethylating agents such as chloromethyl methyl ether under Lewis acid catalysis.
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- Starting material: 4-methyl-5-phenyl-1,2,4-triazole
- Chloromethylating agent: chloromethyl methyl ether (CMME)
- Catalyst: Lewis acid such as aluminum chloride (AlCl3)
- Solvent: Anhydrous conditions, often dichloromethane or similar inert solvents
- Temperature: Controlled low to moderate temperatures to minimize side reactions
- Reaction time: Several hours under stirring
Mechanism:
The Lewis acid activates the chloromethyl methyl ether, generating a chloromethyl cation equivalent that electrophilically attacks the triazole ring at the 3-position, resulting in substitution to yield the chloromethyl derivative.Purification:
The crude product is typically purified by recrystallization from suitable solvents or by chromatographic methods to obtain the hydrochloride salt form of the compound.
Alternative Synthesis via Semicarbazide Derivatives (Industrial Scale)
A patented industrial method describes the preparation of related 3-chloromethyl-1,2,4-triazolin-5-one derivatives, which can be adapted for the target compound. This method involves:
- Formation of sulfonic acid salts of semicarbazide hydrochloride to improve reaction efficiency and purity.
- Reaction with alkyl or aryl orthoesters under controlled acidic conditions to form the triazole ring with the chloromethyl group.
- Use of aqueous acids such as 0.5 to 5 N hydrochloric acid or trifluoroacetic acid to facilitate cyclization and chloromethylation.
- Isolation of the product by concentration, brine addition, cooling, and filtration steps.
This approach is advantageous for large-scale synthesis due to:
- Reduced decomposition of starting materials
- Faster reaction times
- Higher purity of the final product
Summary Table of Preparation Methods
| Method | Starting Material | Chloromethylating Agent | Catalyst/Conditions | Scale | Advantages | Purification |
|---|---|---|---|---|---|---|
| Direct chloromethylation | 4-methyl-5-phenyl-1,2,4-triazole | Chloromethyl methyl ether | AlCl3, anhydrous solvent, mild temp | Lab to pilot | Straightforward, high regioselectivity | Recrystallization or chromatography |
| Sulfonic acid salt method | Semicarbazide hydrochloride salts | Alkyl/aryl orthoesters | Acidic aqueous medium (HCl, TFA), organic solvent | Industrial | High purity, scalable, less decomposition | Filtration after brine wash |
Detailed Research Findings and Analysis
- The use of sulfonic acid salts of semicarbazide hydrochloride allows the reaction to be performed at elevated temperatures without significant decomposition, improving yield and purity compared to traditional methods.
- Chloromethyl methyl ether is highly reactive but requires strict anhydrous conditions to prevent hydrolysis and side reactions.
- The Lewis acid catalyst, aluminum chloride, is effective in activating the chloromethylating agent, but reaction parameters must be optimized to avoid over-chloromethylation or polymerization.
- Industrial processes emphasize controlled acid concentration (0.5–5 N) and temperature to maximize product stability and minimize impurities.
- The hydrochloride salt form of the product is preferred for its enhanced stability and ease of isolation.
Reaction Monitoring and Quality Control
- Reaction progress is typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
- Purity assessment includes melting point determination and nuclear magnetic resonance (NMR) spectroscopy to confirm the substitution pattern on the triazole ring.
- Elemental analysis and mass spectrometry are used to verify molecular weight and composition.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH2Cl) serves as a reactive site for nucleophilic displacement. Common nucleophiles include amines, thiols, and alkoxides, leading to derivatives with modified functional groups.
Key Reaction Pathways:
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Amine Substitution : Reacting with primary/secondary amines produces tertiary amines. For example, treatment with morpholine in THF yields 3-(morpholinomethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole.
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Thiol Substitution : Sodium hydrosulfide (NaSH) in ethanol replaces the chloride with a thiol group, forming 3-(mercaptomethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole.
Table 1: Substitution Reactions and Conditions
Oxidation and Reduction
The triazole ring and substituents undergo redox transformations under controlled conditions:
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Oxidation : Treatment with KMnO4 in acidic media oxidizes the methyl group to a carboxylic acid, yielding 3-(chloromethyl)-5-phenyl-4H-1,2,4-triazole-4-carboxylic acid.
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Reduction : Sodium borohydride (NaBH4) reduces the chloromethyl group to a hydroxymethyl derivative .
Mechanistic Insight :
Oxidation proceeds via radical intermediates, while reduction involves hydride transfer to the electrophilic carbon adjacent to chlorine .
Cycloaddition and Coordination Chemistry
The triazole ring participates in [3+2] cycloadditions with alkynes or azides, forming fused heterocycles. Additionally, it acts as a ligand in metal complexes:
Example Reaction:
-
Copper Coordination : Reacting with CuCl2 in methanol forms a stable Cu(II) complex, confirmed by UV-Vis (λmax = 610 nm) and ESR spectroscopy.
Table 2: Coordination Complex Properties
| Metal Salt | Ligand Ratio | Geometry | Application | Source |
|---|---|---|---|---|
| CuCl2 | 1:2 | Square planar | Catalysis (C–N coupling) | |
| FeCl3 | 1:3 | Octahedral | Magnetic materials |
Hydrolysis and Stability
The hydrochloride salt exhibits pH-dependent hydrolysis:
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Acidic Conditions : Stable below pH 3.
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Alkaline Conditions : Rapid hydrolysis at pH > 8 generates 3-(hydroxymethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole.
Kinetic Data:
| pH | Half-life (h) | Hydrolysis Product |
|---|---|---|
| 2 | >100 | No reaction |
| 9 | 1.5 | 3-(hydroxymethyl)-derivative |
Pharmacological Derivatization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Medicinal Chemistry
3-(Chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride has been investigated for its potential as an antifungal agent. Triazole derivatives are widely recognized for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes.
Case Study : A study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that compounds with similar structures to 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole exhibited significant antifungal properties, suggesting its potential utility in treating fungal infections .
Agricultural Chemistry
The compound has also been explored for its use as a fungicide in agricultural applications. Its structural characteristics allow it to interact with fungal pathogens effectively.
Data Table: Efficacy of Triazole Derivatives as Fungicides
Material Science
Research has suggested that triazole compounds can be used as corrosion inhibitors in metal protection systems. The presence of the triazole ring enhances the compound's ability to form protective films on metal surfaces.
Case Study : A study investigated the corrosion inhibition efficiency of various triazoles on mild steel in acidic environments. The findings showed that derivatives similar to 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole provided substantial protection against corrosion .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 4H-1,2,4-Triazole Derivatives
Solubility and Stability
- The target compound’s hydrochloride salt improves aqueous solubility compared to neutral analogs like 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole .
- Thione-containing derivatives (e.g., compound in ) exhibit lower solubility due to reduced polarity but higher thermal stability.
Notes
Substituent Trends : Chloromethyl and aryl groups enhance bioactivity but may increase toxicity. Cyclopropyl or pyridinyl groups improve drug-likeness .
Industrial Relevance : The compound’s hydrochloride form is commercially available (e.g., Enamine Ltd ), indicating demand for pharmacological exploration.
Biological Activity
3-(Chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical formula of this compound is C10H10ClN3, with a molecular weight of 239.72 g/mol. The compound features a triazole ring, which is known for its role in medicinal chemistry due to its ability to interact with biological molecules.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains including Gram-positive and Gram-negative bacteria.
Case Study : A study on triazole derivatives indicated that modifications at the C6 position significantly enhanced antibacterial activity against resistant strains such as Bacillus subtilis resistant to nalidixic acid .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound's structural characteristics suggest it may inhibit the ergosterol synthesis pathway in fungi, similar to other triazoles used clinically.
Research Findings : Investigations into related triazoles have shown effective inhibition against fungal pathogens such as Candida albicans and Aspergillus species. The specific activity of this compound against these fungi remains an area for further exploration.
Anti-inflammatory Properties
Emerging data suggests that triazole derivatives may possess anti-inflammatory activities. For instance, compounds with similar structures have been reported to exhibit significant inhibition of inflammatory mediators in vitro.
Study Insights : A study indicated that certain triazole derivatives showed considerable anti-inflammatory effects when tested in models of acute inflammation . This suggests potential therapeutic applications beyond antimicrobial activity.
The biological activity of triazoles is often attributed to their ability to interact with specific enzymes or receptors within microbial cells. For example:
Q & A
Q. What protocols ensure safe handling of the chloromethyl group during synthesis?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
